molecular formula C18H16O4 B2401711 5-[2-(4-methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole CAS No. 338749-14-7

5-[2-(4-methoxybenzoyl)cyclopropyl]-2H-1,3-benzodioxole

Cat. No.: B2401711
CAS No.: 338749-14-7
M. Wt: 296.322
InChI Key: ZYXKLDXGJJGQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone is an organic compound that features a cyclopropyl group attached to a methanone moiety, which is further substituted with a 1,3-benzodioxole and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 1,3-benzodioxole with a cyclopropyl ketone derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone lies in its cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-20-13-5-2-11(3-6-13)18(19)15-9-14(15)12-4-7-16-17(8-12)22-10-21-16/h2-8,14-15H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXKLDXGJJGQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.